Talipexole
Description
Historical Perspectives and Discovery in Dopaminergic Research
The journey of Talipexole's discovery is rooted in the broader history of research into dopamine (B1211576) and its functions in the brain. The latter half of the 20th century saw a surge in the development of compounds targeting the dopamine system, driven by the understanding of its critical role in movement, mood, and cognition. The discovery that dopamine deficiency was a key factor in Parkinson's disease spurred the development of dopaminergic therapies. pavilionhealthtoday.com
This compound, also known by its chemical name 6-allyl-5,6,7,8-tetrahydro-4H- patsnap.comiiab.methiazolo[4,5-d]azepin-2-amine, emerged from this intensive period of research. wikipedia.org It was developed in Japan by Boehringer Ingelheim and was first launched in 1996 for the treatment of Parkinson's disease. iiab.mewikipedia.org The synthesis of this compound involves a multi-step process, beginning with the N-alkylation of azepan-4-one. wikipedia.org
Evolution of this compound’s Role in Central Nervous System Research
Initially characterized as a dopamine agonist, further research revealed a more nuanced pharmacological profile for this compound. It is a potent agonist at the D2 dopamine receptor, and it interacts with both presynaptic and postsynaptic receptors. patsnap.comwikipedia.org This mechanism of action is central to its effects, as it mimics the action of endogenous dopamine, thereby compensating for the reduced levels seen in conditions like Parkinson's disease. patsnap.com
Beyond its primary action at D2 receptors, this compound has also been identified as an α2-adrenergic agonist. wikipedia.org This dual activity has broadened the scope of research into its potential applications within the central nervous system. The ability of this compound to cross the blood-brain barrier allows it to directly exert its effects on the CNS, making it a valuable tool for studying dopaminergic and adrenergic pathways. patsnap.com
Current Paradigms in this compound Academic Inquiry
Current academic research continues to explore the multifaceted nature of this compound. While its use in Parkinson's disease is established in certain regions, ongoing studies aim to further elucidate its full therapeutic potential and safety profile. patsnap.com Research is also delving into its potential applications for other conditions linked to dopamine deficiencies, such as restless legs syndrome. patsnap.com
The investigation of this compound's dual action as a dopamine and adrenergic agonist remains a key area of interest. Understanding the interplay between these two systems and how this compound modulates them could open up new avenues for therapeutic intervention in a range of neurological and psychiatric disorders.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSDEDRBUKTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046321 | |
| Record name | Talipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101626-70-4 | |
| Record name | Talipexole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101626-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talipexole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALIPEXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Neuropharmacology of Talipexole
Receptor Binding and Activation Profiles
Talipexole exhibits a distinct receptor binding and activation profile, acting as an agonist at dopamine (B1211576) D2 and alpha-2 adrenoceptors, and as an antagonist at 5-HT3 receptors. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgfishersci.cafishersci.comontosight.ai
Dopamine D2 Receptor Agonism
This compound functions as a potent dopamine D2 receptor agonist, interacting with both presynaptic and postsynaptic D2 receptor populations. wikipedia.orgmims.com
This compound (B-HT 920) effectively stimulates presynaptic D2 dopamine autoreceptors. wikipedia.org This activation leads to an inhibition of dopamine synthesis and its subsequent release. wikipedia.org Studies have shown that this compound is as potent as apomorphine (B128758) in suppressing dopamine synthesis within the corpus striatum of gamma-butyrolactone-treated mice. wikipedia.org Furthermore, low doses of dopamine receptor agonists, including this compound, can induce yawning behavior, a phenomenon believed to be mediated by the stimulation of specific D2 receptors that possess a high affinity for agonists, similar to that observed in D2 autoreceptors and pituitary lactotroph D2 receptors. mims.com
This compound also demonstrates agonistic properties at postsynaptic dopamine receptors. wikipedia.orgmims.com When administered in conjunction with the dopamine D1 receptor agonist SKF38393, this compound significantly enhanced motor activity in reserpine-treated mice, an effect comparable to that produced by the mixed D1/D2 receptor agonist apomorphine. wikipedia.org This suggests that this compound acts as a full agonist at postsynaptic D2 dopamine receptors. wikipedia.org However, in animals with normal dopamine receptor sensitivity, the postsynaptic agonistic effects of this compound may be less apparent due to its potent action on dopamine autoreceptors, which can lead to a reduction in synaptically available dopamine. mims.com By directly stimulating D2 receptors in the brain, this compound mimics the action of endogenous dopamine, contributing to improvements in motor control. wikipedia.org
The dopamine D2 receptor exists in two primary isoforms, D2 short (D2S) and D2 long (D2L), which arise from alternative splicing of the same gene. wikipedia.orguni-freiburg.de The D2S isoform is predominantly found presynaptically, where it functions as an autoreceptor to regulate dopamine release, while the D2L isoform is the canonical form typically found postsynaptically. wikipedia.org Research indicates that this compound exhibits high efficacy at human D2S receptors, with reported maximal efficacy values ranging from 79% to 92% relative to dopamine. nih.govnih.gov Conversely, the efficacy of this compound, along with other tested compounds, is consistently lower at human D2L receptors. nih.govnih.gov While earlier comparisons did not always show significant differences in efficacy between the D2S and D2L isoforms for this compound, more comprehensive studies have demonstrated a higher efficacy at the D2S sites. nih.gov this compound has also been shown to act as an agonist at D2(long) dopamine receptors in functional assays, such as the stimulation of [35S]-GTPγS binding. uni.lu
Table 1: Differential Efficacy of this compound at Dopamine D2 Receptor Isoforms
| Receptor Isoform | Efficacy (Emax, % relative to dopamine) | Reference |
| Human D2S | 79-92% | nih.govnih.gov |
| Human D2L | Lower than D2S | nih.govnih.gov |
Alpha-2 Adrenoceptor Agonistic Properties
This compound (B-HT 920) is recognized as a selective agonist for alpha-2 adrenoceptors. wikipedia.orgwikidata.orgwikipedia.orgfishersci.cafishersci.comontosight.aiwikipedia.orgcenmed.com The alpha-2 adrenoceptor family comprises three subtypes: α2A, α2B, and α2C. cenmed.com this compound demonstrates selectivity for α2-adrenoceptors over α1-adrenoceptors. cenmed.com In experimental settings, this compound has been shown to inhibit N-methyl-D-aspartate (NMDA)-evoked noradrenaline release in rat brain cortex slices and synaptosomes. nih.gov This inhibitory effect is specifically antagonized by alpha-2 adrenoceptor antagonists such as idazoxan, confirming the involvement of alpha-2 adrenoceptors in this action. nih.gov The inhibitory concentration 50% (IC50) for this compound at the alpha-2 adrenergic receptor has been reported as 25 nM. nih.gov
Table 2: this compound Affinity at Alpha-2 Adrenoceptors
| Receptor Type | Affinity (IC50) | Reference |
| Alpha-2 Adrenoceptor | 25 nM | nih.gov |
Influence on Neurotransmitter Release
Molecular Interactions and Pharmacodynamic Synergies
The therapeutic efficacy and neurobiological impact of this compound are significantly influenced by its interactions with other pharmacological agents and its engagement with multiple receptor systems.
Combined Effects with Other Dopaminergic Agents
This compound's interactions with other dopaminergic agents reveal complex pharmacodynamic synergies. In studies involving cynomolgus monkeys with unilateral ventromedial tegmentum lesions, this compound demonstrated synergistic anti-tremor activity when combined with L-DOPA (3,4-dihydroxyphenylalanine) nih.gov.
Combinations of dopamine D1 and D2 receptor agonists have shown synergistic effects. For instance, the co-administration of this compound, a D2 receptor agonist, with the selective dopamine D1 receptor agonist SK&F38393 (1-phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol) resulted in enhanced hyperthermia in rats. This suggests a functional synergistic link between D1 and D2 receptors in the regulation of body temperature nih.gov. Similarly, in MPTP-lesioned hemiparkinsonian monkeys, combinations of this compound with the selective dopamine D1-like receptor agonist chloro-APB ((+/-)6-chloro-7-8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine hydrobromide, SKF 82958) produced synergistic effects, leading to either additive or potentiated contraversive rotational behavior nih.gov.
Comparative studies with other D2-like receptor agonists, such as pramipexole (B1678040) (S(-)2-amino-4,5,6,7-tetrahydro-6-propyl-aminobenzothiazole dihydrochloride), indicate similar protective effects against MPTP-induced dopamine reduction in the striatum of mice jst.go.jp. Both this compound and pramipexole have been observed to decrease the extracellular concentration of dopamine in vivo, an effect that can be reversed by the selective dopamine D2 antagonist sulpiride (B1682569) researchgate.net.
Table 1: Synergistic Interactions of this compound with Other Dopaminergic Agents
| Agent Combined with this compound | This compound's Primary Action | Combined Effect | Mechanism/Observation | Source |
| L-DOPA | D2 Agonist | Anti-tremor activity | Synergistic suppression of tremor in monkeys. | nih.gov |
| SK&F38393 (D1 Agonist) | D2 Agonist | Enhanced hyperthermia | Suggests synergistic functional link between D1 and D2 receptors in temperature regulation in rats. | nih.gov |
| Chloro-APB (D1-like Agonist) | D2-like Agonist | Contraversive rotation | Synergistic (additive or potentiated) effects in MPTP-lesioned monkeys. | nih.gov |
| Pramipexole | D2-like Agonist | Dopamine reduction, neuroprotection | Similar protective effects against MPTP-induced dopamine reduction; both decrease extracellular dopamine. | jst.go.jpresearchgate.net |
Neurobiological Consequences of Multi-Receptor Activity
The multi-receptor activity of this compound contributes to its complex neurobiological profile. As a D2 dopamine receptor agonist, this compound interacts with both pre- and post-synaptic receptors wikipedia.org. Furthermore, variations of this compound have been developed as bitopic dopamine D2 and D3 receptor ligands, demonstrating high binding affinities for both receptor subtypes x-mol.netrsc.orgresearchgate.net. The D3 receptor is of particular interest due to its higher affinity for endogenous dopamine compared to the D2 receptor and its involvement in neurotrophic, neuroprotective, and neurorestorative effects on dopaminergic neurons mdpi.commdpi.com. The activation of D2 and/or D3 receptors forms the basis of the anti-Parkinsonian effects of dopamine agonists mdpi.com.
This compound's action as an α2-adrenoceptor agonist also has neurobiological consequences. Alpha-2 adrenergic receptors are involved in mediating synaptic transmission and reducing the release of norepinephrine (B1679862) and acetylcholine (B1216132) wikipedia.org. This agonistic activity contributes to the sedative effects observed with this compound nih.gov.
Neuroprotective and Disease Modifying Research on Talipexole
Impact on Specific Neurotoxic Insults
Methamphetamine-Induced Neurotoxicity
Talipexole has demonstrated protective effects against methamphetamine (METH)-induced neurotoxicity. METH abuse can lead to neurotoxic effects, including damage to dopaminergic and serotonergic terminals, neuronal apoptosis, and neuroinflammation nih.govane.pl. Studies have shown that this compound can protect dopaminergic neurons from METH toxicity in mouse models jst.go.jp. This neuroprotective action is partly attributed to this compound's ability to react strongly with hydroxyl radicals (OH-), thereby scavenging these reactive oxygen species nih.govresearchgate.net. Furthermore, this compound, as an antiparkinsonian agent, may help restore striatal dopamine (B1211576) levels affected by METH-induced deficiency ane.pl. Research indicates that this compound can inhibit dopaminergic neurotoxin-induced production of reactive oxygen species and apoptotic cell death, and can enhance anti-apoptotic Bcl-2 expression nih.gov.
This compound-Induced Hypothermia and Neuroprotection
This compound is known to induce mild hypothermia, a physiological response that contributes significantly to its neuroprotective effects karger.comnih.gov. Studies in rat models of experimental stroke have shown that this compound-induced mild hypothermia (ranging from 35.1 ± 1.1 to 36.0 ± 0.5°C for less than 20 hours) can lead to a substantial reduction in infarct size, exceeding 60%, when applied as pre- or post-conditioning karger.comresearchgate.netnih.gov. This neuroprotection was observed for up to 90 days after the ischemic insult karger.com. Importantly, when the hypothermic effect of this compound was negated by maintaining normothermia with a heating lamp, the reduction in infarct size did not occur, strongly suggesting that hypothermia is the primary mechanism for the observed brain damage reduction karger.com.
Therapeutic Hypothermia Mechanisms
Therapeutic hypothermia, defined as a 2-6°C reduction in core body temperature, is a promising neuroprotective strategy against various brain injuries nih.gov. The neuroprotective mechanisms of hypothermia are multifaceted and include:
Reduction in metabolic rate: Hypothermia decreases brain oxygen consumption by approximately 5% per degree Celsius within the range of 22 to 37°C, retarding energy depletion nih.govimrpress.com.
Attenuation of excitotoxicity: It lessens the accumulation of excitotoxic neurotransmitters like glutamate (B1630785) and aspartate, and attenuates the influx of intracellular calcium imrpress.comfrontiersin.org.
Suppression of oxidative stress: Hypothermia inhibits the generation of oxygen free radicals and reduces lipid peroxidation, thereby decreasing oxidative damage imrpress.comfrontiersin.orgstm-journal.ru.
Anti-inflammatory effects: It ameliorates inflammation by suppressing inflammatory responses and inhibiting the expression of inflammatory cytokines imrpress.comfrontiersin.orgstm-journal.ru.
Inhibition of apoptosis: Hypothermia suppresses specific cell death pathways, including the inhibition of caspase activation and reduction of pro-apoptotic protein levels imrpress.comfrontiersin.orgfrontiersin.org.
Blood-brain barrier (BBB) integrity: Hypothermia appears to reduce disruptions in the BBB and vascular permeability, thereby decreasing edema formation imrpress.comstm-journal.ru.
Hypothermic Conditioning Effects in Ischemia Models
This compound-induced hypothermia has demonstrated significant conditioning effects in various ischemia models. In preconditioning experiments, this compound-induced hypothermia initiated hours before focal (60-minute middle cerebral artery occlusion, MCAO) or global (10-minute 2-vessel occlusion with hypotension) cerebral ischemia resulted in neuroprotection karger.com. In postconditioning experiments, this compound-induced hypothermia, even when delayed by 3 hours after MCAO, still led to a permanent reduction in brain damage karger.com. The infarct reduction was substantial, with a 65-60% decrease observed after 2 and 90 days of survival, respectively karger.com. This highlights the potential of this compound-induced hypothermia as both a preconditioning and postconditioning stimulus to reduce cerebral ischemic damage karger.com.
Table 1: Infarct Size Reduction in Experimental Stroke Models with this compound-Induced Hypothermia karger.com
| Conditioning Type | Ischemia Model | Infarct Size Reduction (%) | Survival Duration (Days) |
| Preconditioning | Focal Ischemia | >60% | Up to 90 |
| Preconditioning | Global Ischemia | >60% | Up to 90 |
| Postconditioning | Focal Ischemia | 65% | 2 |
| Postconditioning | Focal Ischemia | 60% | 90 |
Vascular Endothelial Growth Factor (VEGF) Induction
Beyond its direct hypothermic effects, this compound-induced hypothermia has been shown to induce vascular endothelial growth factor (VEGF) in the brain karger.com. VEGF is a crucial signaling protein involved in angiogenesis and neuroprotection nih.gov. Studies have observed more than a doubling of VEGF expression levels in brain homogenates following this compound administration compared to saline controls in animals without ischemia karger.com. This induction of VEGF further supports the conditioning effects of this compound-induced hypothermia and suggests an additional pathway through which this compound may exert its neuroprotective benefits karger.com.
Preclinical Research and Translational Studies
Animal Models of Neurological Disorders
Animal models are indispensable tools in neuroscience research, providing critical insights into disease mechanisms and the efficacy of potential therapeutics.
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models that replicate the dopamine (B1211576) depletion and motor symptoms characteristic of Parkinson's disease. doi.org These models have been instrumental in evaluating the anti-parkinsonian effects of compounds like talipexole.
In MPTP-treated common marmosets, this compound demonstrated a dose-dependent ability to increase motor activity and reverse akinesia and incoordination of movement. nih.gov Studies in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum also showed that this compound dose-dependently suppressed tremors. nih.gov Chronic administration of this compound in MPTP-treated marmosets did not lead to a tolerance to its anti-parkinsonian activity. nih.gov
Rodent models have also been employed to investigate this compound's effects. In C57BL/6N mice treated with MPTP, both this compound and pramipexole (B1678040) significantly suppressed the MPTP-induced reduction of dopamine in the striatum. rsc.org These findings suggest a protective effect of this compound against the dopaminergic neurodegeneration caused by MPTP. rsc.org
| Animal Model | Key Findings | Reference |
|---|---|---|
| MPTP-Treated Common Marmosets | Dose-dependently increased motor activity; reversed akinesia and incoordination. nih.gov Chronic treatment did not induce tolerance. nih.gov | nih.gov, nih.gov |
| Ventromedial Tegmentum-Lesioned Cynomolgus Monkeys | Dose-dependently suppressed tremor. nih.gov | nih.gov |
| MPTP-Treated C57BL/6N Mice | Significantly suppressed MPTP-induced dopamine reduction in the striatum. rsc.org | rsc.org |
A variety of animal models are utilized in preclinical stroke research to simulate the conditions of cerebral ischemia. nih.govresearchgate.net These models, which include rodents, rabbits, pigs, and non-human primates, are crucial for understanding the pathophysiology of stroke and for testing potential neuroprotective agents. nih.goveso-stroke.org The most common rodent model involves the intraluminal filament model of middle cerebral artery occlusion (MCAo), which mimics human ischemic stroke by creating reproducible infarcts. nih.govmdpi.com Embolic models in rabbits have also proven valuable, particularly in thrombolysis studies. nih.gov Larger gyrencephalic species like swine are increasingly used to better replicate human brain anatomy and to facilitate the use of clinical imaging and catheterization techniques. eso-stroke.org
Despite the availability of these established models, a review of the scientific literature did not yield specific studies on the evaluation of this compound in animal models of ischemic stroke.
In vitro cellular models are fundamental for dissecting the molecular mechanisms of neuroprotection. The SH-SY5Y human neuroblastoma cell line and the N27 rat dopaminergic cell line are two such models widely used in Parkinson's disease research. nih.govmerckmillipore.com
In SH-SY5Y cells, treatment with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, induces apoptotic cell death. nih.gov Pretreatment with this compound was found to markedly protect these cells against MPP+-induced apoptosis. nih.gov This neuroprotective effect is associated with an increase in the anti-apoptotic protein Bcl-2 and an inhibition of MPP+-induced reactive oxygen species (ROS) production. nih.gov It has been suggested that this compound has dual actions: it can directly scavenge ROS and also induce the expression of Bcl-2. nih.gov
Similarly, in a rat mesencephalic dopaminergic neuronal cell line (N27), this compound demonstrated a neuroprotective effect against cell death induced by the neurotoxin paraquat. nih.gov Pretreatment with this compound inhibited apoptotic indicators such as cytochrome c release and caspase-3 activation. nih.gov The mechanism appears to involve the prevention of changes in apoptosis-related proteins and the abrogation of cell death pathway activation. nih.gov
| Cell Line | Neurotoxin | Key Protective Effects of this compound | Reference |
|---|---|---|---|
| SH-SY5Y (Human Neuroblastoma) | MPP+ | Protected against apoptosis, increased Bcl-2 protein, inhibited ROS production. nih.gov | nih.gov |
| N27 (Rat Mesencephalic) | Paraquat | Inhibited apoptotic hallmarks (cytochrome c release, caspase-3 activation). nih.gov | nih.gov |
Human Embryonic Kidney 293 (HEK 293T) cells are a common in vitro system for characterizing the interaction of compounds with specific receptors. doi.orgnih.gov By transfecting these cells to express a particular receptor, researchers can conduct binding assays to determine the affinity and selectivity of a drug. This is a standard method for studying dopamine receptor ligands. nih.gov While this compound is known to be a dopamine D2 and D3 receptor ligand, specific studies detailing its receptor binding profile using HEK 293T cells were not prominent in the reviewed literature. rsc.org However, research on this compound variations has been conducted to generate bitopic dopamine receptor ligands, indicating ongoing interest in its receptor interactions. rsc.org
Behavioral and Motor Activity Assessments in Preclinical Studies
The anti-parkinsonian activity of this compound has been extensively evaluated through behavioral and motor assessments in preclinical models. In MPTP-treated marmosets, this compound was shown to be more than 25 times as potent as bromocriptine (B1667881) in its anti-parkinsonian activity. nih.gov It also demonstrated a more rapid onset of action compared to bromocriptine. nih.gov
A notable finding is the synergistic effect of this compound when combined with L-3,4-dihydroxyphenylalanine (L-dopa). nih.govnih.gov In MPTP-treated marmosets, the anti-parkinsonian activity of this compound was significantly enhanced when administered with L-dopa, supporting its properties as a postsynaptic dopamine D2 receptor agonist. nih.gov Similarly, in monkeys with ventromedial tegmentum lesions, this compound acted synergistically with L-DOPA to suppress tremors. nih.gov
The anti-tremor effect of this compound was found to be mediated by selective dopamine D2 receptor stimulation, as the effect was suppressed by the D2 antagonist sulpiride (B1682569) but not by the D1 antagonist SCH 23390 or the alpha-2 adrenoceptor antagonist yohimbine. nih.gov
| Assessment | Animal Model | Key Observations | Reference |
|---|---|---|---|
| Potency and Onset of Action | MPTP-Treated Marmosets | >25 times more potent than bromocriptine with a more rapid onset. nih.gov | nih.gov |
| Combination Therapy | MPTP-Treated Marmosets & VMT-Lesioned Monkeys | Anti-parkinsonian and anti-tremor effects significantly enhanced by combination with L-dopa. nih.govnih.gov | nih.gov, nih.gov |
| Mechanism of Anti-Tremor Effect | VMT-Lesioned Monkeys | Effect suppressed by D2 antagonist (sulpiride) but not D1 or alpha-2 antagonists, indicating selective D2 receptor stimulation. nih.gov | nih.gov |
| Chronic Dosing | MPTP-Treated Marmosets | No tolerance to anti-parkinsonian activity observed after 21 days of treatment. nih.gov | nih.gov |
Motor Activity Modulation in Normal and Diseased Models
This compound has demonstrated significant modulation of motor activity in both normal and parkinsonian animal models. In normal common marmosets, the compound exhibits a dose-dependent effect on motor function. While higher doses (80-160 µg/kg, intraperitoneally) produce a dose-dependent increase in motor activity, a lower dose (20 µg/kg, i.p.) has been observed to depress this activity.
In diseased models, this compound shows robust efficacy in reversing motor deficits. In common marmosets with persistent parkinsonian motor deficits induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound (20-160 µg/kg, i.p.) dose-dependently increased motor activity, effectively reversing akinesia and incoordination of movement. Similarly, in cynomolgus monkeys with tremors induced by a unilateral lesion in the ventromedial tegmentum, this compound dose-dependently suppressed the tremor. These findings from primate models underscore the compound's potential to ameliorate parkinsonian motor symptoms.
| Animal Model | Condition | This compound Effect | Citation |
|---|---|---|---|
| Normal Common Marmosets | Healthy | - Low dose (20 µg/kg): Depressed motor activity
| |
| MPTP-Treated Common Marmosets | Parkinsonian Model | Dose-dependently increased motor activity; reversed akinesia and incoordination | |
| Cynomolgus Monkeys with VMT Lesion | Tremor Model | Dose-dependently suppressed tremor |
Comparative Preclinical Efficacy and Mechanism Studies
Comparative preclinical studies have highlighted key differences between this compound and other dopamine agonists like bromocriptine and pramipexole.
This compound vs. Bromocriptine: In MPTP-treated marmosets, this compound demonstrated a more favorable profile than bromocriptine. It had a more rapid onset of antiparkinsonian activity and was found to be more than 25 times as potent. Furthermore, an effective dose of this compound (80 µg/kg) did not induce emesis as strongly as an insufficient dose of bromocriptine (0.5 mg/kg). In cynomolgus monkeys with tremors, the anti-tremor effect of this compound occurred at much lower doses than that of bromocriptine. Mechanistically, the effects of this compound on motor behavior are mediated solely by dopamine D2 receptors, whereas bromocriptine's effects involve both D1 and D2 receptors.
This compound vs. Pramipexole: In a study using a mouse model of Parkinson's disease induced by MPTP, both this compound and pramipexole showed a protective effect against dopamine reduction in the striatum. However, this compound and pramipexole (at 1 mg/kg, i.p.) were found to more significantly suppress this dopamine reduction compared to bromocriptine (at 10 mg/kg, i.p.). This suggests that both this compound and pramipexole may have neuroprotective properties in this specific model.
| Parameter | This compound | Pramipexole | Bromocriptine | Citation |
|---|---|---|---|---|
| Potency | >25 times more potent than Bromocriptine | Data not directly compared in these studies | Less potent than this compound | |
| Onset of Action | Rapid | Data not directly compared in these studies | Slower than this compound | |
| Emesis | Lower propensity compared to Bromocriptine | Data not directly compared in these studies | Higher propensity compared to this compound | |
| Receptor Mechanism | Selective D2 agonist | D2/D3 agonist | D1 and D2 agonist | |
| Effect on MPTP-induced DA reduction | Significantly suppresses reduction | Significantly suppresses reduction | Less effective in suppressing reduction |
Preclinical research indicates that this compound exerts its therapeutic effects through specific neurochemical actions, primarily by stimulating dopamine D2 receptors. In monkeys with ventromedial tegmentum lesions, the anti-tremor effect of this compound was significantly suppressed by the D2 antagonist sulpiride, but not by the D1 antagonist SCH 23390, confirming its D2 receptor selectivity.
A key neurochemical finding is this compound's apparent protective effect on dopaminergic neurons in certain models. In C57BL/6N mice treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons, the dopamine content in the striatum was significantly depleted. Treatment with this compound (1 mg/kg, i.p.) significantly suppressed this MPTP-induced dopamine reduction. This effect was not due to an influence on the uptake of the toxic metabolite MPP+ into striatal synaptosomes, suggesting a different mechanism of protection. These results point towards a potential for this compound to mitigate the neurodegenerative processes seen in parkinsonian models.
Investigations of Peripheral Dopaminergic Modulation
While the primary focus of this compound research has been on its effects within the central nervous system, its properties suggest potential for peripheral dopaminergic modulation. Dopamine receptors, including the D2 subtype targeted by this compound, are present in peripheral tissues and are involved in regulating cardiovascular and gastrointestinal functions.
Specific preclinical studies focusing solely on this compound's peripheral dopaminergic modulation are limited in the available literature. However, it is known that this compound also possesses alpha-2 adrenoceptor agonistic properties, which can contribute to cardiovascular effects such as hypotension. The observation in preclinical studies that this compound has a lower propensity to cause emesis compared to bromocriptine suggests a differential effect on peripheral D2 receptors in the chemoreceptor trigger zone. Common adverse effects of dopamine agonists as a class, such as nausea and orthostatic hypotension, are mediated by these peripheral receptors, but detailed preclinical investigations characterizing the specific peripheral profile of this compound are not extensively documented.
Clinical Research and Therapeutic Applications
Research in Parkinson's Disease Management
Talipexole has been explored as a treatment option for Parkinson's disease, a neurodegenerative disorder marked by motor symptoms such as tremors, rigidity, and bradykinesia patsnap.com. Dopamine (B1211576) agonists like this compound aim to compensate for the diminished dopamine levels in the brain by directly stimulating dopamine D2 receptors patsnap.com.
Studies have indicated that this compound exhibits antiparkinsonian activity. Research in animal models, such as MPTP-treated common marmosets, demonstrated that this compound significantly improved motor deficits nih.gov. While direct human clinical efficacy data on motor symptoms using scales like the Unified Parkinson's Disease Rating Scale (UPDRS) specifically for this compound are less detailed in the provided search results compared to newer dopamine agonists, the general class of dopamine agonists, including this compound, has shown efficacy in improving motor symptoms in PD nih.govnih.gov.
The antiparkinsonian activity of this compound has been shown to be enhanced when combined with L-Dopa (levodopa). In MPTP-treated marmosets, a combination of this compound and L-Dopa significantly improved antiparkinsonian activity compared to this compound alone nih.gov. This suggests a synergistic effect, supporting this compound's postulated postsynaptic dopamine D2 receptor agonist properties nih.gov. The use of dopamine agonists as adjunctive therapy to L-Dopa is a recognized strategy in PD management, aiming to reduce motor complications associated with long-term L-Dopa use nih.govnih.gov.
Clinical trials have assessed the feasibility and efficacy of switching patients from other dopaminergic agents to this compound or vice versa. For instance, one completed Phase 4 trial evaluated the safety, tolerability, and efficacy of switching from this compound to pramipexole (B1678040) in patients with Parkinson's disease drugbank.com. This indicates that this compound has been part of the therapeutic landscape where transitions between different dopamine agonists are considered in managing PD drugbank.com.
Therapeutic Exploration in Restless Legs Syndrome and Periodic Limb Movement Disorder
Beyond Parkinson's disease, this compound has been investigated for its potential in treating Restless Legs Syndrome (RLS) and Periodic Limb Movement Disorder (PLMD) patsnap.com. RLS is characterized by an uncontrollable urge to move the legs, often accompanied by uncomfortable sensations, while PLMD involves repetitive limb movements during sleep aasm.orgaasm.org.
Research on this compound in RLS and PLMD has included investigations into its effects on sleep architecture and arousal indices. A small, open-label clinical series reported improvements in sleep efficiency and periodic limb movements in sleep (PLMS) based on polysomnography (PSG) in patients treated with this compound for RLS aasm.org. However, current guidelines indicate insufficient evidence to broadly support the use of this compound for RLS, citing very low-level evidence from small case series aasm.orgnih.gov.
Investigations in Other Neurological Conditions
While the primary focus of this compound research has been on Parkinson's disease and restless legs syndrome, its role as a dopamine D2 receptor agonist suggests potential broader applications in other neurological conditions linked to dopamine deficiencies or imbalances patsnap.com. However, specific detailed research findings on this compound's investigations in other neurological conditions are not extensively highlighted in the provided search results. The broader field of neurological research explores various alternative therapies and pharmacological agents for a range of conditions, but this compound's specific contributions beyond PD and RLS are less documented in the provided context mdpi.com.
Gilles de la Tourette's Syndrome Clinical Trials
Efficacy Assessments in Tic Disorders
In the double-blind, placebo-controlled clinical trial involving adult men with Gilles de la Tourette's Syndrome, the efficacy of this compound in improving tic disorders was evaluated. The findings indicated that tics did not show improvement at the doses of this compound that were considered tolerable for the participants. nih.govcapes.gov.br This suggests a lack of significant therapeutic effect on tic reduction within the parameters of this specific study.
Table 1: Summary of Efficacy Findings in Gilles de la Tourette's Syndrome Clinical Trial
| Outcome Measure | This compound Group (at tolerable doses) | Placebo Group | Conclusion on Efficacy |
| Tic Improvement | No improvement observed | Not specified | Tics did not improve |
Tolerability Profile in Clinical Populations
Table 2: Tolerability Profile in Gilles de la Tourette's Syndrome Clinical Trial
| Aspect of Tolerability | Observation in this compound Group | Contributing Factors | Overall Assessment |
| Overall Tolerability | Poorly tolerated | Clinically significant sedation, dizziness nih.govcapes.gov.br | Unfavorable tolerability profile |
Future Directions and Advanced Research
Development of Novel Talipexole Analogs
The pursuit of novel this compound analogs represents a critical future direction, aiming to optimize its pharmacological profile, especially concerning receptor selectivity and binding characteristics.
Exploration of Bitopic Dopamine (B1211576) D2 and D3 Receptor Ligands
One promising area involves the exploration of this compound variations as novel bitopic dopamine D2 and D3 receptor ligands nih.govwikidata.org. Bitopic ligands are designed to overcome challenges in achieving subtype selectivity among G protein-coupled receptors (GPCRs), such as the dopamine D2 and D3 receptors, which share high sequence homology (approximately 79% in their transmembrane domains) nih.govnih.gov. By combining an orthosteric ligand with an allosteric modulator, these ligands can potentially achieve high-affinity and subtype-selective binding nih.gov.
Research has demonstrated the feasibility of generating such ligands by linking 2-aminothiazoloazepane scaffolds, derived from this compound's core structure, with phenylpiperazine pharmacophores nih.govwikidata.org. Studies have reported high D2R/D3R binding affinities, with pKᵢ values reaching up to 7.74 for compounds incorporating a 1-(2,3-dichlorophenyl)piperazinoyl moiety, while maintaining affinity with deaminated 5,6,7,8-tetrahydro-4H-thiazoloazepine derivatives nih.govwikidata.org. This approach not only aims for improved receptor subtype selectivity but also seeks to confer unique receptor signaling and enhanced functional selectivity wikipedia.org.
Table 1: Binding Affinities of Select this compound Variations as Bitopic D2/D3 Receptor Ligands
| Compound Class/Moiety | Receptor Binding Affinity (pKi) | Reference |
| This compound variations with 1-(2,3-dichlorophenyl)piperazinoyl moiety | Up to 7.74 | nih.govwikidata.org |
Structure-Activity Relationship Studies for Enhanced Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of this compound analogs with enhanced selectivity, particularly for the dopamine D3 receptor over the D2 receptor nih.govfishersci.cacenmed.com. The high homology between D2R and D3R necessitates sophisticated SAR approaches to identify subtle structural features that confer selectivity nih.govfishersci.ca.
Advanced computational methods, including machine and deep learning-based quantitative structure-activity relationship (QSAR) models, are being employed to predict the binding affinity and selectivity of compounds at D2 and D3 receptors fishersci.ca. Molecular docking simulations provide insights into the structural basis of D3 selectivity, highlighting critical pharmacophoric and physicochemical features fishersci.ca. For instance, interactions at the extracellular end of transmembrane domain 7 (TM7) have been identified as contributors to D3R versus D2R selectivity cenmed.com. Medicinal chemistry efforts have already yielded D3R-preferring antagonists with high binding affinity (Kᵢ < 10 nM) and over 100-fold selectivity against D2Rs, often involving specific linker designs, such as a butylamide linker where the amide function is crucial for maximal D3R over D2R selectivity cenmed.com. These studies provide a robust framework for guiding the synthesis of new this compound derivatives with tailored pharmacological profiles.
Advanced Neuroimaging and Biomarker Research
Advanced neuroimaging techniques and biomarker research are integral to understanding disease progression and evaluating the efficacy of potential therapeutics like this compound in neurodegenerative conditions. The development of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and facilitating the discovery of new treatments for disorders such as Parkinson's disease (PD) wikipedia.org.
Neuroimaging offers the potential for objective biomarkers to track disease progression wikipedia.orgwikipedia.org. Research is actively exploring various neuroimaging modalities and fluid biomarkers from clinical, biochemical, and genetic perspectives wikipedia.org. For example, advanced MRI methods are being developed to investigate microvascular and metabolic changes in the brain, which could serve as early detection and progression markers for neurodegenerative diseases wikidata.org. Neuromelanin-sensitive MRI (NM-MRI) has shown promise in distinguishing PD patients from healthy controls and may even aid in detecting preclinical stages of the disease mims.com. Furthermore, quantifying compensatory mechanisms within the brain using neuroimaging could provide important biomarkers for predicting clinical progression in PD mims.com. Such advanced research is vital for precisely assessing the impact of compounds like this compound on underlying disease pathology.
Long-Term Efficacy and Disease Progression Modification Studies
A significant focus in this compound research is on its long-term efficacy and potential for disease progression modification in neurodegenerative disorders. Current therapeutic strategies for conditions like Parkinson's disease are primarily symptomatic, highlighting the urgent need for disease-modifying agents that can alter the course of the disease wikipedia.orgciteab.com.
Preclinical studies have indicated this compound's neuroprotective properties, such as its ability to protect dopaminergic neurons from methamphetamine toxicity, partly attributed to its hydroxyl radical-scavenging action wikipedia.org. This neuroprotective potential suggests that this compound may offer more than just symptomatic relief, potentially influencing the underlying pathological processes of neurodegeneration. Long-term studies are essential to rigorously evaluate whether these protective effects translate into sustained clinical benefits and a modification of disease progression in human patients wikipedia.orgwikidoc.orgciteab.com. Clinical trial simulation platforms are being developed to optimize the design of efficacy evaluation studies in Parkinson's disease, allowing for the assessment of disease-modifying therapeutic candidates and the capture of changes in disease progression rates over extended periods citeab.com. These studies are critical to ascertain this compound's role in altering the natural history of neurodegenerative conditions.
Integration of this compound Research into Broader Neurodegenerative Therapeutics
The insights gained from this compound research are increasingly being integrated into the broader landscape of neurodegenerative therapeutics, informing the development of more comprehensive and targeted treatment strategies. This compound's established agonistic activity at dopamine D2 and D3 receptors, coupled with its demonstrated neuroprotective capabilities, positions it as a valuable compound for understanding and addressing the complexities of neurodegenerative diseases wikipedia.orgwikidoc.org.
Research into neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, aims to identify and intervene in core pathological processes such as protein aggregation, oxidative stress, and neuroinflammation wikidata.org. This compound's multifaceted mechanism of action can contribute to the design of combination therapies that target multiple pathways implicated in neurodegeneration fishersci.ptprobes-drugs.org. Furthermore, understanding the role of the immune system and the brain-body axis in the genesis and progression of neurodegenerative diseases is a growing area of focus, and this compound research can contribute to this understanding ontosight.ai. The knowledge derived from optimizing this compound's D2/D3 receptor modulation and exploring its neuroprotective effects can inform the rational design of selective therapeutics for a range of neuropsychiatric and neurodegenerative conditions, fostering a more integrated approach to treatment development fishersci.ca.
Q & A
Q. What are the critical steps in synthesizing Talipexole, and how do these influence its pharmacological activity?
this compound synthesis involves sequential reactions starting with allyl bromide and thiourea to form the thiazolidine ring, followed by bromination and cyclization to achieve the final structure. Key reagents (e.g., potassium carbonate for deprotonation) must be carefully controlled to avoid side reactions that reduce yield or purity. The thiazolidine moiety is essential for dopamine D2 receptor binding, while bromination modulates α2-adrenergic activity . Researchers should validate synthesis intermediates via NMR and HPLC to ensure structural fidelity.
Q. How does this compound’s dual mechanism (D2 dopamine receptor agonism and α2-adrenergic agonism) impact experimental design in Parkinson’s disease models?
In preclinical models like MPTP-treated mice, this compound’s dual activity requires isolating receptor-specific effects. Use α2-adrenergic antagonists (e.g., rauwolscine) or D2 antagonists (e.g., haloperidol) to block one pathway while measuring outcomes like striatal dopamine levels or motor function. For example, in MPTP models, this compound’s neuroprotection is abolished when α2 receptors are blocked, indicating adrenergic pathway involvement . Dose-response studies must account for receptor saturation thresholds to avoid confounding results .
Q. What standardized models are used to evaluate this compound’s efficacy, and what are their limitations?
The MPTP-induced Parkinson’s model in C57BL/6N mice is the gold standard for assessing neuroprotection. However, this model primarily reflects dopaminergic neuron loss and may not fully replicate human disease progression. Complementary models, such as 6-OHDA-lesioned rats or α-synuclein overexpression models, should be used to study non-motor symptoms (e.g., cognitive deficits). Researchers must validate this compound’s pharmacokinetics in each model to ensure brain penetration aligns with human therapeutic ranges .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s neuroprotective efficacy across studies?
Discrepancies arise from variations in dosing schedules and model-specific pathology. For instance, this compound administered during both the "triggering" (pre-MPTP) and "onset" (post-MPTP) phases in mice shows significant dopamine preservation, whereas delayed administration lacks efficacy . Meta-analyses should stratify results by treatment timing, species, and endpoints (e.g., striatal dopamine vs. behavioral recovery). Additionally, compare this compound’s antioxidant properties (e.g., radical scavenging) with other agonists like bromocriptine to identify context-dependent mechanisms .
Q. What methodological considerations are critical when studying this compound’s α2-adrenergic activity in psychiatric disorders?
In schizophrenia research, this compound’s α2 agonism complicates interpretation due to opposing effects on noradrenaline release (inhibition) and dopamine modulation. Use microdialysis in prefrontal cortex (PFC) to measure noradrenaline and dopamine simultaneously, paired with selective receptor antagonists. For example, rauwolscine (α2 antagonist) reverses this compound’s inhibition of noradrenaline release, confirming receptor specificity . Control for off-target 5-HT3 antagonism using patch-clamp assays in transfected cells .
Q. How can in vitro and in vivo data be integrated to predict this compound’s clinical translatability?
Combine striatal synaptosome assays (measuring MPP+ uptake inhibition) with in vivo neuroprotection studies. This compound lacks direct MPP+ uptake inhibition, unlike nomifensine, suggesting its neuroprotection is mediated via antioxidant pathways or Bcl-2 upregulation . Validate these hypotheses using siRNA knockdown of Bcl-2 in MPTP models. Cross-reference pharmacokinetic data (e.g., brain-to-plasma ratio) with receptor occupancy studies to ensure target engagement correlates with functional outcomes .
Data Analysis and Interpretation
Q. What statistical approaches address variability in this compound’s motor function outcomes across trials?
Use mixed-effects models to account for inter-individual variability in motor tests (e.g., rotarod performance). Stratify animals by baseline dopamine levels or α2 receptor density, as these covariates significantly influence treatment response. For meta-analyses, apply the Hartung-Knapp adjustment to reduce false positives in small-study datasets .
Q. How should researchers handle conflicting receptor binding data between this compound and structural analogs?
Compare radioligand binding assays (e.g., [³H]raclopride for D2 receptors) across studies using standardized membrane preparations. This compound’s higher α2 affinity (Ki < 10 nM) versus pramipexole explains its unique cardiovascular side effects . Use Schild analysis to quantify receptor antagonism and distinguish competitive vs. allosteric interactions .
Experimental Design Challenges
Q. What strategies mitigate the confounding effects of this compound’s hypothermic properties in neuroprotection studies?
Monitor core temperature continuously in rodent models, as hypothermia alone can reduce ischemic damage. Use thermoneutral housing (30°C) to isolate drug effects from temperature changes. Compare this compound with non-hypothermic agonists (e.g., ropinirole) in parallel cohorts to dissect mechanisms .
Q. How can researchers optimize dosing regimens to balance efficacy and adrenergic side effects?
Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify the therapeutic window. For example, in rats, 0.5 mg/kg this compound achieves striatal D2 occupancy without significant blood pressure changes, whereas 2 mg/kg activates α2 receptors, causing bradycardia . Use slow-release formulations or split dosing to maintain steady-state concentrations within this range.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
